

JNJ-47965567: A Comprehensive Technical Guide on its Species-Specific Activity

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Compound of Interest		
Compound Name:	JNJ-47965567	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific pharmacological activity of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a critical resource for professionals engaged in neuroscience, immunology, and drug development.

Core Focus: Species-Specific Antagonism of the P2X7 Receptor

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including neuroinflammation, chronic pain, and mood disorders.[1][2] Understanding the compound's activity across different species is paramount for the preclinical evaluation and translational development of P2X7-targeted therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity of **JNJ-47965567** against human, rat, and mouse P2X7 receptors.

Table 1: Functional Potency (pIC50) of JNJ-47965567 in Calcium Flux Assays[3][4]



Species	pIC50 (± SEM)
Human	8.3 ± 0.08
Rat	7.2 ± 0.08
Mouse	7.5 ± 0.1

Table 2: Binding Affinity (pKi) of JNJ-47965567 in Radioligand Binding Assays[3][5]

Species	pKi (± SEM)
Human	7.9 ± 0.07
Rat	8.7 ± 0.07

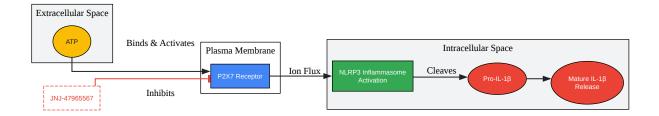
Table 3: Potency (pIC50) of **JNJ-47965567** in IL-1β Release Assays[1][3]

Species & System	pIC50 (± SEM)
Human (Whole Blood)	6.7 ± 0.07
Human (Monocytes)	7.5 ± 0.07
Rat (Microglia)	7.1 ± 0.1

Signaling Pathway and Mechanism of Action

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[6] The binding of extracellular ATP to the P2X7 receptor triggers the opening of a non-selective cation channel, leading to downstream signaling cascades, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[7] JNJ-47965567 blocks this channel activation.[8]





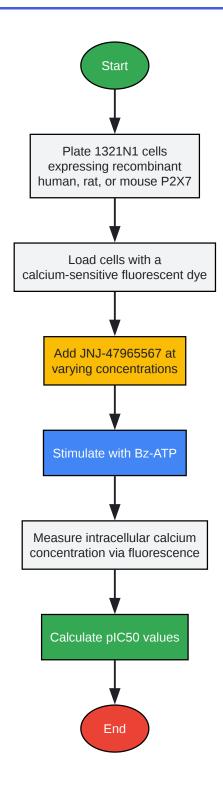
P2X7 receptor signaling and inhibition by JNJ-47965567.

Experimental ProtocolsIn Vitro Bz-ATP-Induced Calcium Flux Assay

This assay is the primary functional screen for determining the potency of P2X7 receptor antagonists.[3]

Workflow:





Workflow for the in vitro calcium flux assay.

Detailed Methodology:



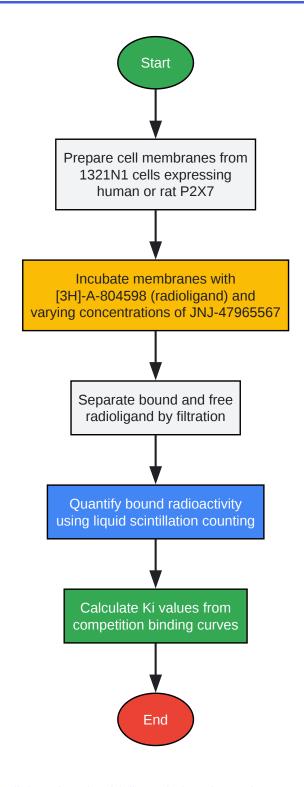
- Cell Culture: 1321N1 astrocytoma cells stably expressing the recombinant human, rat, or mouse P2X7 receptor are cultured in appropriate media.[3]
- Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
- Compound Incubation: Various concentrations of JNJ-47965567 are added to the wells and incubated for a defined period.
- Agonist Stimulation: The P2X7 receptor is activated by adding a specific concentration of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (Bz-ATP). The concentration of Bz-ATP used is species-specific: 250 μM for human and rat, and 600 μM for mouse.[3]
- Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a plate reader.
- Data Analysis: The concentration-response curves are generated, and the pIC50 values are calculated.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of **JNJ-47965567** to the P2X7 receptor.[3]

Workflow:





Workflow for the radioligand binding assay.

Detailed Methodology:



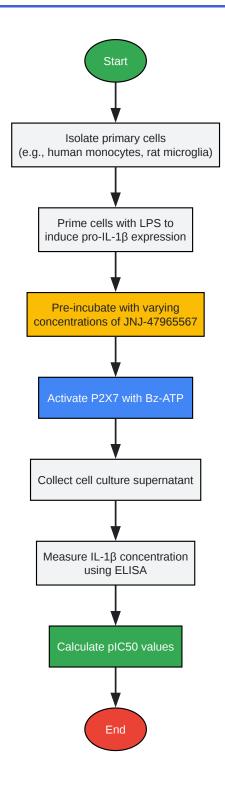
- Membrane Preparation: Cell membranes are prepared from 1321N1 cells overexpressing either the human or rat P2X7 receptor.[3]
- Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled
 P2X7 antagonist, such as [3H]-A-804598, and a range of concentrations of JNJ-47965567.
- Equilibrium: The reaction is allowed to reach equilibrium.
- Filtration: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed to remove any non-specifically bound radioactivity.
- Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: Competition binding curves are plotted, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.

IL-1β Release Assay

This assay measures the functional consequence of P2X7 receptor antagonism in a more physiologically relevant system.[3]

Workflow:





Workflow for the IL-1 β release assay.

Detailed Methodology:



- Cell Preparation: Primary cells, such as human peripheral blood mononuclear cells (for monocyte isolation) or rat primary microglia, are isolated and cultured.[3][8]
- Priming: To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS).[8]
- Antagonist Treatment: After priming, the cells are pre-incubated with different concentrations of JNJ-47965567.[8]
- P2X7 Activation: The P2X7 receptor is then activated with Bz-ATP to trigger the release of mature IL-1β.[8]
- Supernatant Collection: The cell culture supernatant is collected after a specific incubation period.
- Quantification of IL-1β: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The inhibitory effect of JNJ-47965567 is quantified, and pIC50 values are determined.

Conclusion

JNJ-47965567 is a potent antagonist of the P2X7 receptor with high affinity for both human and rat isoforms.[3][5] Its central permeability makes it an invaluable tool for investigating the role of the P2X7 receptor in the central nervous system across different preclinical models.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers to design and interpret studies aimed at exploring the therapeutic potential of P2X7 receptor antagonism.

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